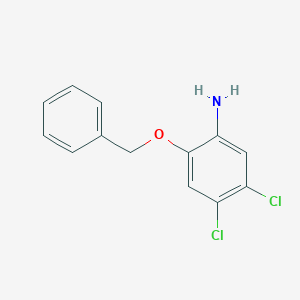
6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H9NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-bromo-3-pyridinecarboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Similar in structure but contains a chlorine atom and an amide group.
2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Another similar compound with a chlorine atom at a different position.
6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Contains additional chlorine atoms and a phenyl group.
Uniqueness
6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid is unique due to its specific functional groups and the position of the prop-2-en-1-yl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
6-prop-2-enylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h2,4-6H,1,3H2,(H,11,12) |
InChI-Schlüssel |
ZQZDZMKKQSMTKO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=NC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065872.png)
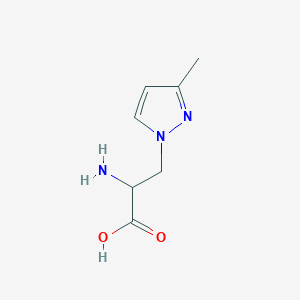
![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)
![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/structure/B13065896.png)

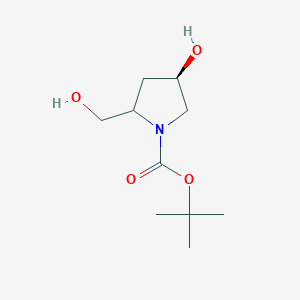
![7-(Difluoromethyl)-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065916.png)
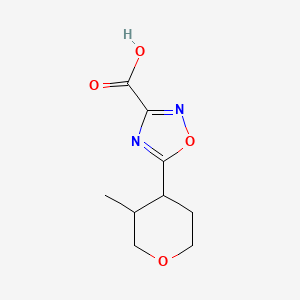
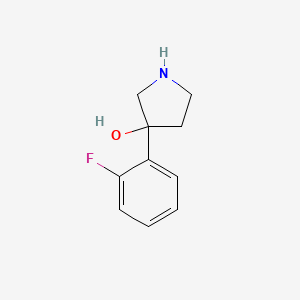
![6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)
![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)

